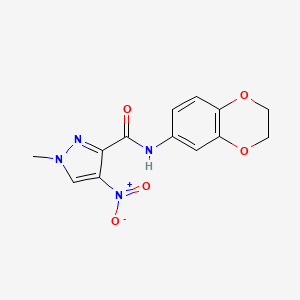
2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide is a tridentate pincer ligand known for its unique structural properties and potential applications in various fields. This compound features two pyridine rings attached to a central pyridine-2,5-dicarboxamide core, making it a versatile molecule in coordination chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with pyridine-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of pyridine-2,5-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,5-dicarboxamide derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to bind to specific metal ions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as copper, nickel, and zinc.
Pathways Involved: The compound can modulate enzymatic activities and redox processes by stabilizing metal ion complexes and facilitating electron transfer reactions.
Comparaison Avec Des Composés Similaires
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another tridentate pincer ligand with similar structural features but different substitution patterns on the pyridine rings.
Pyridine-2,6-dicarboxamide: A related compound with a different arrangement of carboxamide groups, leading to distinct coordination properties.
Furan-2,5-dicarboxamide: A structurally similar compound with a furan ring instead of a pyridine ring, offering different electronic and steric properties.
Uniqueness: 2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide stands out due to its specific arrangement of pyridine rings and carboxamide groups, which confer unique coordination abilities and reactivity. Its ability to form stable complexes with various metal ions makes it a valuable compound in both fundamental research and practical applications .
Propriétés
IUPAC Name |
2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYGJCPHRGFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5550163.png)
![2-bromo-N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B5550170.png)
![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)




![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)
